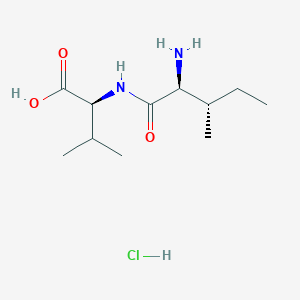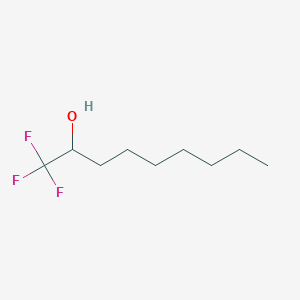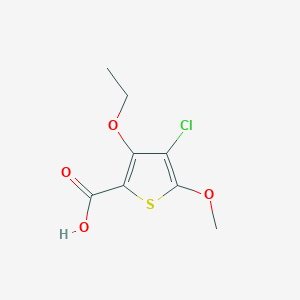
4-Chloro-3-ethoxy-5-methoxythiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-ethoxy-5-methoxythiophene-2-carboxylic acid is a heterocyclic organic compound featuring a thiophene ring substituted with chlorine, ethoxy, and methoxy groups, along with a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-ethoxy-5-methoxythiophene-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the thiophene ring, which undergoes chlorination, followed by ethoxylation and methoxylation. The carboxylic acid group is then introduced through carboxylation reactions.
Chlorination: The thiophene ring is chlorinated using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Ethoxylation and Methoxylation: The chlorinated thiophene is then subjected to ethoxylation and methoxylation using ethyl alcohol and methanol, respectively, in the presence of a base such as sodium ethoxide or sodium methoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-3-ethoxy-5-methoxythiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Azide or nitrile derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-3-ethoxy-5-methoxythiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 4-chloro-3-ethoxy-5-methoxythiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the carboxylic acid group allows it to form hydrogen bonds and ionic interactions, which can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-3-methoxy-5-ethoxythiophene-2-carboxylic acid
- 4-Chloro-3-ethoxy-5-methylthiophene-2-carboxylic acid
- 4-Chloro-3-ethoxy-5-methoxythiophene-2-sulfonic acid
Uniqueness
4-Chloro-3-ethoxy-5-methoxythiophene-2-carboxylic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications where specific reactivity or interaction profiles are required.
Propiedades
Fórmula molecular |
C8H9ClO4S |
|---|---|
Peso molecular |
236.67 g/mol |
Nombre IUPAC |
4-chloro-3-ethoxy-5-methoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C8H9ClO4S/c1-3-13-5-4(9)8(12-2)14-6(5)7(10)11/h3H2,1-2H3,(H,10,11) |
Clave InChI |
FYXMTXJDZKHFFL-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(SC(=C1Cl)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


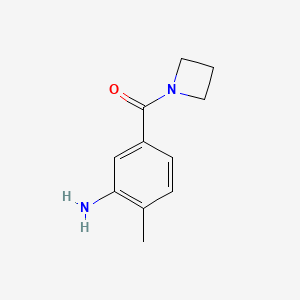
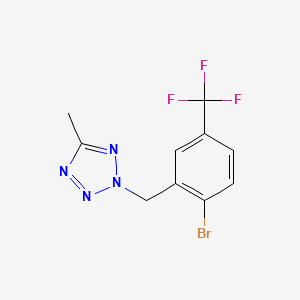



![Ethyl 2-bromo-3-oxo-3-[4-(trifluoromethoxy)phenyl]propanoate](/img/structure/B12079428.png)


